3-(1,1-Difluoroethyl)benzonitrile
Overview
Description
3-(1,1-Difluoroethyl)benzonitrile is an organic compound with the molecular formula C9H7F2N It is characterized by the presence of a benzonitrile group substituted with a difluoroethyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Difluoroethyl)benzonitrile typically involves the reaction of 3-acetylbenzonitrile with difluoromethylating agents. One common method includes the use of deoxo-fluor as a difluoromethylating reagent. The reaction is carried out by stirring 3-acetylbenzonitrile with deoxo-fluor at elevated temperatures, usually around 85°C, overnight. The reaction mixture is then basified with saturated sodium bicarbonate and extracted with dichloromethane. The organic phases are combined, washed with brine, dried over sodium sulfate, filtered, and evaporated to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods may involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of safer and more efficient difluoromethylating agents is also explored to minimize environmental impact and improve process sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Difluoroethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones.
Scientific Research Applications
3-(1,1-Difluoroethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,1-Difluoroethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic regions of biomolecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1-Difluoroethyl)benzene
- 3-(1,1-Difluoroethyl)phenol
- 3-(1,1-Difluoroethyl)aniline
Uniqueness
3-(1,1-Difluoroethyl)benzonitrile is unique due to the presence of both the difluoroethyl and benzonitrile groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. The difluoroethyl group also enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-(1,1-difluoroethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVHWXDEFWFFSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401300344 | |
Record name | 3-(1,1-Difluoroethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401300344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55805-06-6 | |
Record name | 3-(1,1-Difluoroethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55805-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,1-Difluoroethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401300344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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